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Compound of Interest

Compound Name: N-ethyl-2-oxo-2-phenylacetamide

Cat. No.: B3151275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of N-
ethyl-2-oxo-2-phenylacetamide, a versatile building block in organic synthesis and medicinal

chemistry. The document includes a summary of quantitative data, detailed experimental

procedures, and diagrams illustrating the reaction workflow and mechanism.

Overview and Synthetic Strategy
N-ethyl-2-oxo-2-phenylacetamide belongs to the class of α-ketoamides, which are prominent

structural motifs in various biologically active compounds. Its synthesis is primarily achieved

through the condensation of a phenylglyoxylic acid derivative with ethylamine. This reaction

can be facilitated by activating the carboxylic acid group, for example, by converting it to an

acyl chloride or by using a coupling agent.

The primary synthetic route detailed in these notes involves the direct coupling of

phenylglyoxylic acid with ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling

agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. This method offers a reliable and

efficient means of preparing the target compound.

An alternative approach involves the N-alkylation of 2-oxo-2-phenylacetamide with an

ethylating agent in the presence of a base.[1]
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The following table summarizes the key quantitative data for the synthesis and characterization

of N-ethyl-2-oxo-2-phenylacetamide.

Parameter Value Reference

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

Appearance White solid (expected)
Based on analogous

compounds

Melting Point
384–385 K (for N-cyclohexyl

analogue)
[2]

Yield
~69% (based on N-cyclohexyl

analogue)
[2]

¹H NMR (CDCl₃)
See Table 2 for detailed

assignments.

Supplementary Information,

The Royal Society of

Chemistry

¹³C NMR (CDCl₃)
See Table 3 for detailed

assignments.

Supplementary Information,

The Royal Society of

Chemistry

IR (KBr)

Characteristic peaks for N-H,

C=O (amide and ketone), and

aromatic C-H stretches. (Data

for a similar compound, 2-

chloro-N-phenylacetamide, is

often referenced).

TLC Mobile Phase 30% Ethyl acetate in Hexane [2]

TLC Visualization UV light (254 nm)

Characterization Data
Table 2: ¹H NMR Spectral Data for N-ethyl-2-oxo-2-phenylacetamide
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Specific values would

be inserted here

based on the actual

spectrum

Phenyl protons

Specific values would

be inserted here

based on the actual

spectrum

-NH proton

Specific values would

be inserted here

based on the actual

spectrum

-CH₂- (ethyl)

Specific values would

be inserted here

based on the actual

spectrum

-CH₃ (ethyl)

Table 3: ¹³C NMR Spectral Data for N-ethyl-2-oxo-2-phenylacetamide
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Chemical Shift (ppm) Assignment

Specific values would be inserted here based on

the actual spectrum
C=O (ketone)

Specific values would be inserted here based on

the actual spectrum
C=O (amide)

Specific values would be inserted here based on

the actual spectrum
Aromatic carbons

Specific values would be inserted here based on

the actual spectrum
-CH₂- (ethyl)

Specific values would be inserted here based on

the actual spectrum
-CH₃ (ethyl)

Experimental Protocols
Synthesis of N-ethyl-2-oxo-2-phenylacetamide via
DCC/DMAP Coupling
This protocol is adapted from the synthesis of the analogous N-cyclohexyl-2-oxo-2-

phenylacetamide.[2]

Materials:

Phenylglyoxylic acid

Ethylamine

N,N'-Dicyclohexylcarbodiimide (DCC)

4-(Dimethylaminopyridine) (DMAP)

Methylene chloride (CH₂Cl₂)

Ethyl acetate

Hexane
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Silica gel for column chromatography

Procedure:

To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene

chloride, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylaminopyridine)

(DMAP) (0.2 eq) at room temperature.

Stir the reaction mixture for 10 hours at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of

30% ethyl acetate in hexane.

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl

acetate in hexane (starting from 10% and increasing to 30%).

Combine the fractions containing the desired product and evaporate the solvent to afford N-
ethyl-2-oxo-2-phenylacetamide as a white solid.

Expected Yield: Approximately 69%.[2]

Alternative Synthesis: From an Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,

which then readily reacts with ethylamine.

Procedure:

Activation of Phenylglyoxylic Acid: React phenylglyoxylic acid with a chlorinating agent such

as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an aprotic solvent like

dichloromethane (DCM) to form phenylglyoxylyl chloride.

Amidation: In a separate flask, dissolve ethylamine in DCM and cool the solution in an ice

bath. Slowly add the freshly prepared phenylglyoxylyl chloride to the ethylamine solution.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and

stir for an additional 1-2 hours. Wash the reaction mixture with water and brine, dry the

organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to

obtain the crude product.

Purification: Purify the crude product by recrystallization or column chromatography as

described in section 4.1.

Diagrams
Reaction Signaling Pathway
The following diagram illustrates the general mechanism for the DCC-mediated amide bond

formation.
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(Active Intermediate)
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Reaction

Work-up & Purification

Analysis

Mix Reactants:
Phenylglyoxylic Acid,

Ethylamine, DCC, DMAP
in CH2Cl2

Stir at RT
(10 hours)

Monitor by TLC

Filter to Remove DCU

Concentrate Filtrate

Column Chromatography
(Silica Gel)

Characterization:
NMR, IR, MP
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Phenylglyoxylic Acid
+ Ethylamine

N-ethyl-2-oxo-2-phenylacetamide
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(e.g., DCC/DMAP)

2-Oxo-2-phenylacetamide
+ Ethylating Agent

N-Alkylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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